2-Methoxynaphthalene-1-sulfonamide
CAS No.:
Cat. No.: VC18120408
Molecular Formula: C11H11NO3S
Molecular Weight: 237.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H11NO3S |
|---|---|
| Molecular Weight | 237.28 g/mol |
| IUPAC Name | 2-methoxynaphthalene-1-sulfonamide |
| Standard InChI | InChI=1S/C11H11NO3S/c1-15-10-7-6-8-4-2-3-5-9(8)11(10)16(12,13)14/h2-7H,1H3,(H2,12,13,14) |
| Standard InChI Key | YPYPPYVNMHJCLT-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C2=CC=CC=C2C=C1)S(=O)(=O)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The molecular structure of 2-methoxynaphthalene-1-sulfonamide consists of a fused bicyclic naphthalene system. The methoxy group (-OCH₃) occupies the 2-position, while the sulfonamide group (-SO₂NH₂) is attached to the 1-position. This arrangement creates distinct electronic and steric effects that influence its chemical reactivity. The sulfonamide group, a hallmark of this compound class, consists of a sulfur atom doubly bonded to two oxygen atoms and singly bonded to an amine group, contributing to both hydrophilicity and hydrogen-bonding capabilities .
Physicochemical Characteristics
The molecular formula of 2-methoxynaphthalene-1-sulfonamide is C₁₁H₁₁NO₃S, with a molecular weight of 237.27 g/mol. Key physicochemical properties include:
| Property | Value |
|---|---|
| Melting Point | 180–185°C (estimated) |
| Solubility | Moderate in polar solvents (e.g., DMSO, acetone) |
| LogP (Octanol-Water) | 1.5–2.0 (predicted) |
| pKa (Sulfonamide NH) | ~10.0 (estimated) |
The methoxy group enhances solubility in organic solvents, while the sulfonamide moiety introduces polarity, enabling interactions with biological macromolecules .
Synthetic Methodologies
Classical Sulfonamide Synthesis
The most common route to aromatic sulfonamides involves the reaction of a sulfonyl chloride with an amine. For 2-methoxynaphthalene-1-sulfonamide, this would entail:
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Sulfonation of 2-methoxynaphthalene: Treatment with chlorosulfonic acid introduces the sulfonyl chloride group.
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Amination: Reaction with ammonia or a primary amine yields the sulfonamide .
This method, while reliable, often requires stringent conditions and generates stoichiometric amounts of HCl.
Modern Approaches Using Sulfinylamine Reagents
Recent advances employ sulfinylamine reagents like t-BuONSO (*tert-butyloxysulfinylamine) to streamline synthesis. For example:
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Grignard Addition: A 2-methoxynaphthylmagnesium bromide reacts with t-BuONSO at −78°C.
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Proton Transfer and Elimination: The intermediate undergoes intramolecular proton transfer, releasing isobutene and forming the primary sulfonamide .
This method offers higher yields (up to 80%) and avoids harsh acidic conditions, making it advantageous for lab-scale production .
Biological and Pharmacological Applications
Enzyme Inhibition
Sulfonamides are well-known inhibitors of carbonic anhydrase (CA), a zinc-containing enzyme involved in CO₂ hydration. The sulfonamide group coordinates the zinc ion, while the naphthalene system provides hydrophobic interactions with the enzyme pocket. For example, sulfamethazine (a related sulfonamide) binds bovine CA with a dissociation constant of 2.5 × 10⁷ M⁻¹ .
Antimicrobial Activity
Though direct data on 2-methoxynaphthalene-1-sulfonamide are scarce, structurally similar compounds exhibit broad-spectrum antimicrobial effects. Sulfadiazine, another sulfonamide, inhibits bacterial dihydropteroate synthase (DHPS) with an IC₅₀ of 0.5–5.0 μM, disrupting folate synthesis . The methoxy group in 2-methoxynaphthalene-1-sulfonamide may enhance membrane permeability, potentiating its efficacy against Gram-positive pathogens.
Mechanistic Insights
Interaction with Biomacromolecules
Sulfonamides bind serum proteins like human serum albumin (HSA) with moderate affinity. For example, sulfamethazine binds HSA with a binding constant of 1.09 × 10⁴ M⁻¹, driven by hydrophobic and electrostatic forces . The naphthalene core of 2-methoxynaphthalene-1-sulfonamide likely engages in π-π stacking with aromatic residues in protein binding sites, enhancing complex stability.
Metabolic Pathways
Sulfonamides undergo hepatic metabolism via acetylation, oxidation, or glucuronidation. The N-acetyltransferase-2 (NAT2) enzyme acetylates sulfamethazine at rates varying by genotype (0.5–1.8 μmol/min/mg protein) . The methoxy group in 2-methoxynaphthalene-1-sulfonamide may slow oxidative metabolism, prolonging its half-life.
Industrial and Material Science Applications
Specialty Chemical Synthesis
2-Methoxynaphthalene-1-sulfonamide serves as a precursor in synthesizing dyes and fluorescent probes. Its rigid aromatic structure and electron-withdrawing sulfonamide group make it suitable for constructing π-conjugated systems used in organic light-emitting diodes (OLEDs) .
Polymer Modification
Sulfonamide-functionalized polymers exhibit enhanced thermal stability and ion-exchange capacity. Incorporating 2-methoxynaphthalene-1-sulfonamide into polyamide backbones could yield materials with tailored mechanical properties for filtration membranes or coatings .
Environmental and Toxicological Considerations
Ecotoxicity
Sulfonamides persist in aquatic environments due to moderate water solubility (50–100 mg/L). Sulfamethazine, for instance, has a half-life of 20–40 days in soil, posing risks of antibiotic resistance gene propagation . While 2-methoxynaphthalene-1-sulfonamide’s environmental fate is unstudied, its structural similarity suggests comparable persistence.
Mammalian Toxicity
Sulfonamides generally exhibit low acute toxicity (LD₅₀ > 2,000 mg/kg in rodents) but may cause hypersensitivity reactions in humans. Chronic exposure to sulfadiazine induces thyroid hyperplasia in rats at doses of 250 mg/kg/day . The methoxy group in 2-methoxynaphthalene-1-sulfonamide could mitigate reactivity, reducing allergenic potential.
Comparative Analysis with Analogous Compounds
1-Methoxynaphthalene-2-sulfonamide
Positional isomerism significantly alters properties. The 1-methoxy derivative exhibits 20% lower solubility in DMSO due to steric hindrance around the sulfonamide group, underscoring the importance of substitution patterns .
N-tert-Butyl-7-methoxynaphthalene-1-sulfonamide
Future Directions and Research Opportunities
Targeted Drug Delivery
Conjugating 2-methoxynaphthalene-1-sulfonamide to nanoparticle carriers could improve pharmacokinetics. For instance, PEGylated liposomes loaded with sulfonamides achieve tumor-selective drug release with 5-fold higher accumulation than free drugs .
Green Synthesis
Developing catalytic methods using visible light or biocatalysts could reduce reliance on toxic reagents. Photocatalytic sulfonamide synthesis via C–H activation has achieved yields up to 85% with minimal waste .
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